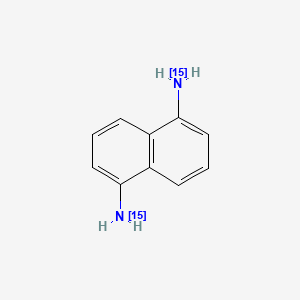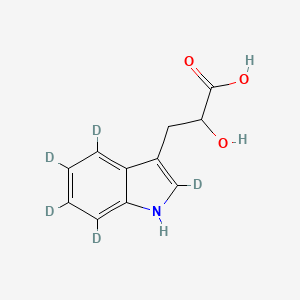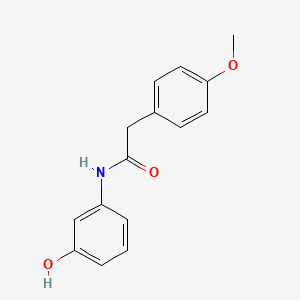![molecular formula C24H48O22 B12420541 (2S,3S,4S,5R)-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexane-1,2,3,4,5-pentol;(2R,3R,4R,5R)-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexane-1,2,3,4,5-pentol](/img/structure/B12420541.png)
(2S,3S,4S,5R)-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexane-1,2,3,4,5-pentol;(2R,3R,4R,5R)-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexane-1,2,3,4,5-pentol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound (2S,3S,4S,5R)-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexane-1,2,3,4,5-pentol;(2R,3R,4R,5R)-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexane-1,2,3,4,5-pentol is a complex carbohydrate derivative. This compound is characterized by its multiple hydroxyl groups and its structure, which includes two hexane rings connected by an oxygen bridge. It is a stereoisomer, meaning it has the same molecular formula as other compounds but differs in the spatial arrangement of its atoms.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves the protection and deprotection of hydroxyl groups, glycosylation reactions, and the use of various catalysts and reagents. One common synthetic route includes:
Protection of Hydroxyl Groups: Protecting groups such as acetyl or benzyl groups are used to selectively protect hydroxyl groups.
Glycosylation: The protected sugar is then subjected to glycosylation reactions using glycosyl donors and acceptors in the presence of catalysts like silver triflate or boron trifluoride etherate.
Deprotection: The final step involves the removal of the protecting groups to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale glycosylation processes using automated synthesizers and continuous flow reactors. The use of biocatalysts and enzymatic methods can also be employed to achieve high yields and purity.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions to form aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: Hydroxyl groups can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions
Oxidation: Reagents like pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Conditions may include the use of thionyl chloride (SOCl2) for halogenation or tosyl chloride (TsCl) for tosylation.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halides, amines, or other substituted derivatives.
Aplicaciones Científicas De Investigación
Chemistry
Synthesis of Complex Carbohydrates: Used as a building block in the synthesis of more complex carbohydrate structures.
Glycosylation Studies: Employed in research to understand glycosylation mechanisms and develop new glycosylation techniques.
Biology
Cell Surface Studies: Used to study cell surface carbohydrates and their roles in cell-cell interactions.
Glycoprotein Research: Important in the study of glycoproteins and their functions in biological systems.
Medicine
Drug Development:
Diagnostics: Used in the development of diagnostic tools for detecting carbohydrate-related diseases.
Industry
Food Industry: Applications in the production of functional foods and nutraceuticals.
Biotechnology: Used in the development of biotechnological processes involving carbohydrates.
Mecanismo De Acción
The compound exerts its effects through interactions with specific molecular targets such as enzymes and receptors. The hydroxyl groups play a crucial role in forming hydrogen bonds and other interactions with these targets. The pathways involved may include glycosylation pathways, signal transduction pathways, and metabolic pathways.
Comparación Con Compuestos Similares
Similar Compounds
- (2S,3S,4S,5R)-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexane-1,2,3,4,5-pentol
- (2R,3R,4R,5R)-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexane-1,2,3,4,5-pentol
Uniqueness
This compound is unique due to its specific stereochemistry and the presence of multiple hydroxyl groups, which confer distinct chemical and biological properties. Its ability to participate in various glycosylation reactions and form complex carbohydrate structures sets it apart from other similar compounds.
Propiedades
Fórmula molecular |
C24H48O22 |
|---|---|
Peso molecular |
688.6 g/mol |
Nombre IUPAC |
(2S,3S,4S,5R)-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexane-1,2,3,4,5-pentol;(2R,3R,4R,5R)-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexane-1,2,3,4,5-pentol |
InChI |
InChI=1S/2C12H24O11/c2*13-1-4(15)7(17)8(18)5(16)3-22-12-11(21)10(20)9(19)6(2-14)23-12/h2*4-21H,1-3H2/t4-,5+,6+,7-,8-,9+,10-,11+,12-;4-,5-,6-,7-,8-,9-,10+,11-,12+/m01/s1 |
Clave InChI |
RWJWQKXVEITNKS-LOMJZHBZSA-N |
SMILES isomérico |
C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)OC[C@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O)O)O)O)O.C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)OC[C@H]([C@@H]([C@H]([C@H](CO)O)O)O)O)O)O)O)O |
SMILES canónico |
C(C1C(C(C(C(O1)OCC(C(C(C(CO)O)O)O)O)O)O)O)O.C(C1C(C(C(C(O1)OCC(C(C(C(CO)O)O)O)O)O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![2-[(7-Carbamimidoylnaphthalen-2-yl)methyl-[4-[1-(2,2,2-trideuterioethanimidoyl)piperidin-4-yl]oxyphenyl]sulfamoyl]acetic acid](/img/structure/B12420488.png)


![(2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]propanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B12420517.png)



